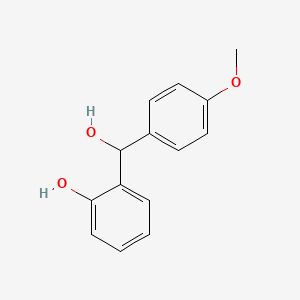
2-(Hydroxy(4-methoxyphenyl)methyl)phenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxy(4-methoxyphenyl)methyl)phenol is an organic compound that belongs to the class of phenols It is characterized by the presence of a hydroxyl group attached to a benzene ring, which is further substituted with a methoxy group and a hydroxymethyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol can be achieved through several methods. One common approach involves the reaction of 4-methoxybenzaldehyde with phenol in the presence of a base, such as sodium hydroxide, to form the desired product. The reaction typically occurs under mild conditions, with the mixture being stirred at room temperature for several hours .
Another method involves the reduction of 4-methoxybenzylidene phenol using sodium borohydride as a reducing agent. This reaction is carried out in an organic solvent, such as methanol, and requires careful control of temperature and reaction time to achieve high yields .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as cost, efficiency, and environmental considerations. Catalytic processes and optimized reaction conditions are often employed to enhance the yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxy(4-methoxyphenyl)methyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or other reduced products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted phenols with different functional groups .
Aplicaciones Científicas De Investigación
2-(Hydroxy(4-methoxyphenyl)methyl)phenol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: The compound has been studied for its potential antioxidant properties and its ability to scavenge free radicals.
Medicine: Research has explored its potential use in developing therapeutic agents for diseases related to oxidative stress, such as cancer and neurodegenerative disorders.
Mecanismo De Acción
The mechanism of action of 2-(Hydroxy(4-methoxyphenyl)methyl)phenol involves its interaction with free radicals and reactive oxygen species. The hydroxyl and methoxy groups play a crucial role in stabilizing these reactive species, thereby preventing oxidative damage to cells and tissues. The compound may also interact with specific molecular targets and pathways involved in oxidative stress and inflammation .
Comparación Con Compuestos Similares
Similar Compounds
4-Methoxyphenol: Similar in structure but lacks the hydroxymethyl group.
2-Methoxy-5-(phenylamino)methylphenol: Contains an amino group instead of a hydroxyl group.
2-(Anilinomethyl)phenol: Contains an aniline group instead of a methoxy group.
Uniqueness
The combination of these functional groups enhances its antioxidant properties and makes it a valuable compound for various scientific and industrial applications .
Propiedades
Fórmula molecular |
C14H14O3 |
|---|---|
Peso molecular |
230.26 g/mol |
Nombre IUPAC |
2-[hydroxy-(4-methoxyphenyl)methyl]phenol |
InChI |
InChI=1S/C14H14O3/c1-17-11-8-6-10(7-9-11)14(16)12-4-2-3-5-13(12)15/h2-9,14-16H,1H3 |
Clave InChI |
LYSAEDPDQAJQFJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC=C(C=C1)C(C2=CC=CC=C2O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-methylphenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]-N-[3-(methylsulfanyl)phenyl]acetamide](/img/structure/B12341949.png)

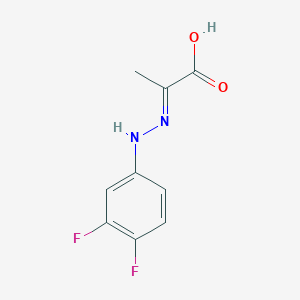
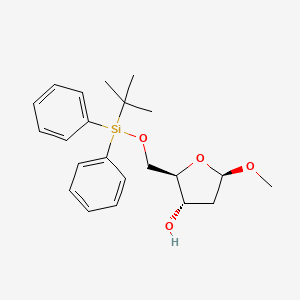
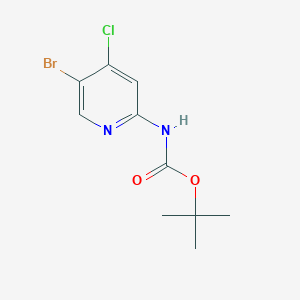
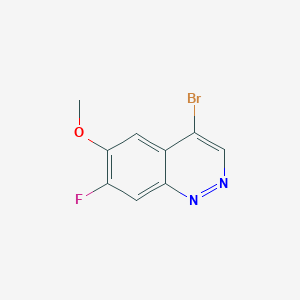

![N-(5-fluoro-2-methylphenyl)-2-[[11-(4-methoxyphenyl)-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-4,7-dien-5-yl]sulfanyl]acetamide](/img/structure/B12341981.png)

![2-(Bromomethyl)-7-phenylbenzo[d]thiazole](/img/structure/B12341988.png)
![4-Chloro-5-fluoro-7-(1-(5-fluoropyrimidin-2-yl)piperidin-4-yl)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B12341992.png)
![4-chloro-N-{2-[4-(4-chloro-3-methylbenzenesulfonyl)piperazin-1-yl]ethyl}-3-methylbenzene-1-sulfonamide](/img/structure/B12342007.png)
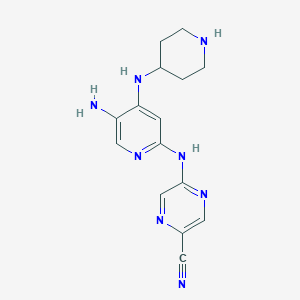
![(E)-N-[(2S)-1-hydroxypropan-2-yl]octadec-9-enamide](/img/structure/B12342026.png)
